β-Methallyl Chloride: A Comprehensive Technical Guide
β-Methallyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Methallyl chloride, systematically named 3-chloro-2-methyl-1-propene, is a versatile bifunctional organic compound. It incorporates both an allyl chloride and a vinyl group, making it a valuable reagent and building block in organic synthesis. Its reactivity allows for the introduction of the isobutenyl group into various molecular frameworks, a structural motif of interest in the development of novel therapeutic agents and other advanced materials. This technical guide provides an in-depth overview of the physical and chemical properties of β-methallyl chloride, detailed experimental protocols for the determination of its key characteristics, and a summary of its primary synthesis pathway.
Physical and Chemical Properties
β-Methallyl chloride is a colorless to pale yellow, flammable liquid with a pungent odor.[1] It is characterized by its high volatility and is sparingly soluble in water.[2] The key physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇Cl | [3][4][5][6][7] |
| Molecular Weight | 90.55 g/mol | [3][4][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [3][6][8] |
| Odor | Pungent, sharp, unpleasant | [1][3] |
| Density | 0.925 - 0.928 g/mL at 20°C | [3][4][9] |
| Boiling Point | 71-72.2°C | [3][4][6][9] |
| Melting Point | -80°C | [3][4][9] |
| Flash Point | -12 to -18°C | [3][6][10] |
| Refractive Index (n²⁰/D) | 1.427 - 1.428 | [3][4] |
| Vapor Pressure | 102 mmHg at 20°C | [4] |
| Vapor Density | 3.12 (vs air) | [4] |
| Solubility | Soluble in acetone, ethanol, diethyl ether; sparingly soluble in water.[2][3] | [2][3] |
Chemical Properties and Reactivity
| Property | Description | Source(s) |
| CAS Number | 563-47-3 | [3][4][6] |
| Stability | Stable under normal transport conditions.[9] May be stabilized with inhibitors like BHT.[4] Sensitive to light.[2] | [2][4][9] |
| Reactivity | Strong alkylating agent.[6] Reacts vigorously with oxidizing agents and is incompatible with strong bases.[2][10] May react with water at elevated temperatures.[2] | [2][6][10] |
| Hazardous Decomposition Products | Upon combustion, may produce irritating and toxic gases such as hydrogen chloride and phosgene.[9] | [9] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of β-methallyl chloride.
Determination of Boiling Point (Capillary Method)
The boiling point of β-methallyl chloride can be determined using the capillary method, which relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid sample (β-methallyl chloride)
Procedure:
-
A small amount of β-methallyl chloride is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or an aluminum block and heated gently and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the liquid.[9]
-
The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.
Determination of Density (Gravimetric Method)
The density of liquid β-methallyl chloride can be determined by accurately measuring the mass of a known volume of the substance.
Apparatus:
-
Digital balance (accurate to at least 0.01 g)
-
Measuring cylinder or pycnometer (for higher accuracy)
-
Liquid sample (β-methallyl chloride)
Procedure:
-
The mass of a clean, dry measuring cylinder or pycnometer is accurately measured and recorded.
-
A specific volume of β-methallyl chloride is carefully added to the measuring cylinder or pycnometer. The volume is read from the bottom of the meniscus.
-
The mass of the measuring cylinder or pycnometer containing the liquid is then measured and recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated using the formula: Density = Mass / Volume.
Determination of Refractive Index (Abbe Refractometer)
The refractive index, a measure of how much light bends as it passes through the substance, is a characteristic property that can be used for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Liquid sample (β-methallyl chloride)
-
Constant temperature water bath (optional, for precise measurements)
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of β-methallyl chloride are placed on the surface of the measuring prism using a clean dropper.
-
The prisms are closed and locked.
-
Light is directed through the sample by adjusting the mirror.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions appears in the field of view.
-
The compensator is adjusted to eliminate any color fringes and sharpen the boundary line.
-
The adjustment knob is used to center the sharp boundary line on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
Synthesis of β-Methallyl Chloride
The primary industrial method for the synthesis of β-methallyl chloride is the gas-phase chlorination of isobutylene.
Reaction Mechanism: Electrophilic Substitution
The reaction proceeds via an electrophilic substitution mechanism. Chlorine reacts with the excess isobutylene at a low temperature (around 0°C) to yield methallyl chloride. The mechanism involves an electrophilic attack by a chlorine atom on the terminal unsaturated carbon, followed by the elimination of a proton.
Caption: Reaction mechanism for the synthesis of β-Methallyl Chloride.
Industrial Synthesis Workflow
The industrial production of β-methallyl chloride involves several key stages, from the initial reaction to the final purification of the product.
Caption: Industrial synthesis workflow for β-Methallyl Chloride.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN1456544A - Methallyl chloride synthetic process and apparatus thereof - Google Patents [patents.google.com]
- 8. US4870220A - Process for manufacturing methallyl chloride - Google Patents [patents.google.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. CN104098420A - Method for preparing isobutylene with isobutane through chlorination - Google Patents [patents.google.com]
